Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate
CAS No.:
Cat. No.: VC15945423
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate |
| Standard InChI | InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3/b11-10- |
| Standard InChI Key | CIVJOYRCBUMPPQ-KHPPLWFESA-N |
| Isomeric SMILES | COC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N |
| Canonical SMILES | COC(=O)C(=C1CCOC2(C1)CCCC2)C#N |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate has the molecular formula C₁₃H₁₇NO₃ and a molar mass of 235.28 g/mol . Its IUPAC name, methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate, reflects the Z-configuration of the α,β-unsaturated ester group and the spiro junction at the 9-position of the oxaspirodecan system. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1467617-14-6 | |
| PubChem CID | 68313883 | |
| InChI Key | CIVJOYRCBUMPPQ-KHPPLWFESA-N | |
| SMILES | COC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N | |
| Purity (Commercial) | 98% |
The compound’s stereochemistry is defined by the Z-configuration of the exocyclic double bond, as evidenced by the "/C(=C" notation in its SMILES string . This geometry influences its reactivity in cycloaddition and nucleophilic substitution reactions.
Structural Analysis and Spectroscopic Features
Spirocyclic Architecture
The 6-oxaspiro[4.5]decane system consists of a cyclohexane ring fused to a tetrahydrofuran (THF) ring via a shared spiro carbon atom. X-ray crystallography data for analogous spiro compounds reveal a chair conformation for the cyclohexane ring and an envelope conformation for the THF moiety, creating a rigid, three-dimensional structure. This rigidity may enhance binding affinity in biological systems by reducing entropy penalties during molecular recognition.
Spectroscopic Signatures
While experimental NMR and IR data for this specific compound are unavailable, predictions can be made based on structural analogs:
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¹H NMR: The vinylic proton adjacent to the cyano group is expected to resonate near δ 6.5–7.0 ppm as a singlet due to conjugation with the electron-withdrawing groups. Protons on the spiro carbon would appear as multiplet signals between δ 1.2–2.8 ppm.
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¹³C NMR: The spiro carbon typically shows a signal near δ 45–55 ppm, while the carbonyl carbon of the ester group resonates at δ 165–170 ppm .
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IR: Strong absorbance bands at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O stretch) are anticipated .
Synthesis and Reaction Pathways
Hypothetical Synthesis Route
Although no peer-reviewed procedures exist for this compound, a plausible multi-step synthesis involves:
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Spiro Ring Formation: Cyclocondensation of 4-pentenoic acid derivatives with tetrahydrofurfuryl alcohol under acid catalysis to construct the 6-oxaspiro[4.5]decane skeleton.
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Knoevenagel Condensation: Reaction of the spirocyclic ketone with methyl cyanoacetate in the presence of ammonium acetate, yielding the α-cyano acrylate ester .
Key challenges include controlling stereochemistry at the spiro center and preventing polymerization of the acrylate intermediate.
| Precautionary Measure | Code |
|---|---|
| Use respiratory protection | P284 |
| Avoid contact with skin | P280 |
| Dispose of contents/container per regulations | P501 |
Environmental Impact
The environmental persistence and bioaccumulation potential remain unstudied. Analogous acrylate esters show moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna), warranting precautions against environmental release .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure spirocyclic intermediates.
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Biological Profiling: High-throughput screening against kinase and GPCR panels to identify lead targets.
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Computational Studies: Molecular dynamics simulations to predict metabolic stability and toxicity profiles.
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